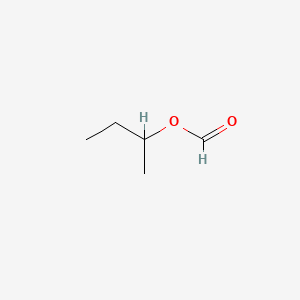![molecular formula C27H17NO3 B3054267 [1,1'-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- CAS No. 5924-63-0](/img/structure/B3054267.png)
[1,1'-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-
描述
[1,1’-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- is a complex organic compound that features a biphenyl core linked to an anthracene derivative
作用机制
Mode of Action
It is known that the compound possesses an n, o -bidentate directing group, potentially suitable for metal-catalyzed c-h bond functionalization reactions . This suggests that it may interact with its targets through the formation of cyclometallated complexes .
Biochemical Pathways
Its potential role in c-h bond functionalization suggests that it may influence a variety of biochemical reactions, particularly those involving the cleavage and formation of carbon-hydrogen bonds .
Action Environment
The action, efficacy, and stability of N-(9,10-dihydro-9,10-dioxo-1-anthryl)[1,1’-biphenyl]-4-carboxamide can be influenced by various environmental factors. For instance, the compound’s reactivity and stability may be affected by the presence of suitable aliphatic or aromatic amines . Additionally, its flame retardant properties suggest that it may be particularly effective in environments with high temperatures .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- typically involves multi-step organic reactions. One common method includes the coupling of 4-aminobiphenyl with 9,10-anthraquinone-2-carboxylic acid under specific conditions such as the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial process to ensure sustainability and cost-effectiveness.
化学反应分析
Types of Reactions
[1,1’-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl and anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as fluorescent probes and imaging agents due to their ability to interact with biological macromolecules.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry
Industrially, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.
相似化合物的比较
Similar Compounds
[1,1’-Biphenyl]-4-carboxamide derivatives: These compounds share the biphenyl core but differ in the substituents attached to the carboxamide group.
Anthracene derivatives: Compounds like anthraquinone and its derivatives have similar structural features but differ in their functional groups.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- lies in its combined biphenyl and anthracene structure, which imparts distinct electronic and chemical properties. This makes it a valuable compound for various applications, from materials science to medicinal chemistry.
属性
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17NO3/c29-25-20-9-4-5-10-21(20)26(30)24-22(25)11-6-12-23(24)28-27(31)19-15-13-18(14-16-19)17-7-2-1-3-8-17/h1-16H,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUUGRHGQSECFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064061 | |
| Record name | [1,1'-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5924-63-0 | |
| Record name | N-(9,10-Dihydro-9,10-dioxo-1-anthracenyl)[1,1′-biphenyl]-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5924-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005924630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(9,10-dihydro-9,10-dioxo-1-anthryl)[1,1'-biphenyl]-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone](/img/structure/B3054185.png)
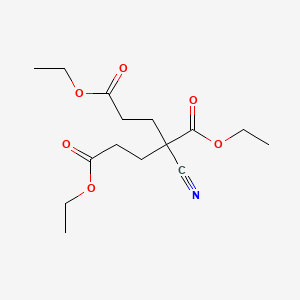
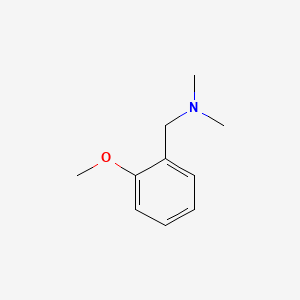
![4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B3054191.png)
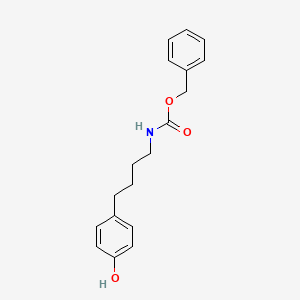

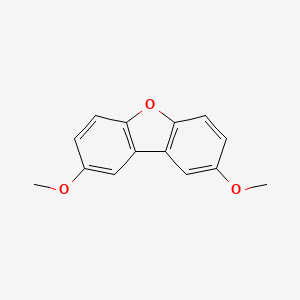


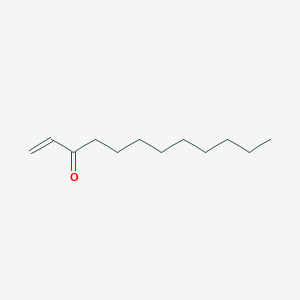
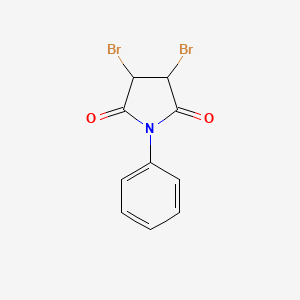
![1-(4-nitrophenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}ethan-1-one](/img/structure/B3054204.png)
![6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one](/img/structure/B3054205.png)
